2-[(4-benzylpiperazin-1-yl)methyl]-5-[(3-fluorophenyl)methoxy]-4H-pyran-4-one
Description
The compound 2-[(4-benzylpiperazin-1-yl)methyl]-5-[(3-fluorophenyl)methoxy]-4H-pyran-4-one features a pyran-4-one core substituted with a benzylpiperazine moiety and a 3-fluorophenylmethoxy group. The benzylpiperazine group is a common pharmacophore in medicinal chemistry, often associated with receptor-binding activity, while the fluorinated aromatic moiety enhances metabolic stability and lipophilicity . This structural framework is shared with several analogs, which differ in substituent patterns, influencing their physicochemical and biological properties.
Properties
IUPAC Name |
2-[(4-benzylpiperazin-1-yl)methyl]-5-[(3-fluorophenyl)methoxy]pyran-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN2O3/c25-21-8-4-7-20(13-21)17-30-24-18-29-22(14-23(24)28)16-27-11-9-26(10-12-27)15-19-5-2-1-3-6-19/h1-8,13-14,18H,9-12,15-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDPPRHVQGDCDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC3=CC(=O)C(=CO3)OCC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-benzylpiperazin-1-yl)methyl]-5-[(3-fluorophenyl)methoxy]-4H-pyran-4-one typically involves multiple steps. One common method includes the Mannich reaction, where a piperazine derivative is reacted with formaldehyde and a fluorophenyl compound under acidic conditions . The reaction is followed by cyclization to form the pyranone ring .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors and continuous flow systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-[(4-benzylpiperazin-1-yl)methyl]-5-[(3-fluorophenyl)methoxy]-4H-pyran-4-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation or nitration reactions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound .
Scientific Research Applications
2-[(4-benzylpiperazin-1-yl)methyl]-5-[(3-fluorophenyl)methoxy]-4H-pyran-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-benzylpiperazin-1-yl)methyl]-5-[(3-fluorophenyl)methoxy]-4H-pyran-4-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyran-4-one Core
a) Modifications at the 5-Position (Aromatic Methoxy Group)
- Target Compound : The 5-position is substituted with a 3-fluorophenylmethoxy group. Fluorine at the meta position introduces moderate electron-withdrawing effects and enhances steric interactions compared to para or ortho positions .
- Analog 1 (CAS 898456-81-0): The 5-position bears a 4-nitrobenzyloxy group.
- Analog 2 (CAS 898455-36-2) : The 5-position is substituted with a 2-(azepan-1-yl)-2-oxoethoxy group. This introduces a ketone and a seven-membered azepane ring, increasing molecular weight (439.5 g/mol) and polarity compared to the target compound .
- BI81840 (CAS 898464-79-4) : Features a 2-oxo-2-(piperidin-1-yl)ethoxy group at the 5-position. The piperidine substituent may enhance solubility due to its basic nitrogen, contrasting with the neutral fluorophenyl group in the target compound .
b) Modifications at the 2-Position (Piperazine Substituent)
- Target Compound: The 2-position includes a 4-benzylpiperazinylmethyl group. Benzylpiperazine derivatives are known for interactions with neurotransmitter receptors (e.g., serotonin, dopamine) .
- Analog 3 (CAS 428.888): Substituted with a 4-(2-fluorophenyl)piperazinylmethyl group.
- Opevesostat (INN) : Features a dihydroisoindolylmethyl group instead of benzylpiperazine. This substitution shifts the compound’s activity to CYP11A1 inhibition, highlighting the critical role of the piperazine moiety in target specificity .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Target Compound | C24H24FN3O3 (estimated) | ~421.47 | 3-Fluorophenylmethoxy, 4-benzylpiperazine |
| Analog 1 (CAS 898456-81-0) | C24H25N3O5 | 435.5 | 4-Nitrobenzyloxy |
| Analog 2 (CAS 898455-36-2) | C25H33N3O4 | 439.5 | 2-(Azepan-1-yl)-2-oxoethoxy |
| BI81840 | C24H31N3O4 | 425.52 | 2-Oxo-2-(piperidin-1-yl)ethoxy |
- Lipophilicity : The nitro group in Analog 1 increases logP compared to the target compound, while the azepane group in Analog 2 may reduce it due to polar ketone and amine functionalities .
- Solubility : BI81840’s piperidine group enhances water solubility via protonation, whereas the target compound’s fluorophenyl group contributes to lower aqueous solubility .
Biological Activity
The compound 2-[(4-benzylpiperazin-1-yl)methyl]-5-[(3-fluorophenyl)methoxy]-4H-pyran-4-one is a synthetic derivative belonging to the class of pyran compounds, which have garnered interest in medicinal chemistry due to their diverse biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 364.42 g/mol. The structure features a pyran ring substituted with a benzylpiperazine moiety and a fluorophenylmethoxy group, which contributes to its biological properties.
Antitumor Activity
Recent studies have suggested that derivatives of pyran compounds exhibit significant antitumor activity. For instance, related compounds have been shown to inhibit cell proliferation in various cancer cell lines, including colorectal cancer (HCT-116) cells. The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation.
Table 1: Antitumor Activity of Pyran Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4g | HCT-116 | 75.1 | CDK2 inhibition |
| 4j | HCT-116 | 85.88 | CDK2 inhibition |
Antibacterial Activity
Pyran derivatives have also been evaluated for their antibacterial properties. Certain studies indicate that compounds similar to This compound exhibit potent activity against Gram-positive bacteria, making them potential candidates for developing new antibiotics.
Table 2: Antibacterial Activity
| Compound | Bacteria | Inhibition Zone (mm) |
|---|---|---|
| 4g | Staphylococcus aureus | 15 |
| 4j | Bacillus cereus | 12 |
Antioxidant Activity
The antioxidant potential of this compound has been assessed through various assays, including DPPH scavenging activity. Compounds in this class have shown promising results, indicating their ability to neutralize free radicals and reduce oxidative stress.
Table 3: Antioxidant Activity
| Compound | DPPH Scavenging (%) | EC50 (mM) |
|---|---|---|
| 4g | 90.50 | 0.329 |
| 4j | 88.00 | 0.1941 |
The biological activities of This compound can be attributed to several mechanisms:
- Inhibition of Kinase Activity : The compound may inhibit key kinases involved in cell proliferation and survival.
- Antioxidant Mechanisms : By scavenging free radicals, it reduces oxidative damage in cells.
- Modulation of Signaling Pathways : It may interfere with various signaling pathways that regulate cell growth and apoptosis.
Case Studies
In a preclinical study involving HCT-116 cells, compounds structurally related to This compound demonstrated significant cytotoxicity with the lowest IC50 values indicating effective inhibition of tumor growth through CDK2 pathway modulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
